6-Iodo-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Iodo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of an iodine atom at the sixth position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,2,3,4-tetrahydroquinoline typically involves the iodination of 1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the tetrahydroquinoline ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Scientific Research Applications
6-Iodo-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular processes. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
6-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and biological activities.
6-Chloro-1,2,3,4-tetrahydroquinoline:
Uniqueness: 6-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its biological activity .
Properties
IUPAC Name |
6-iodo-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOGUQPNKCQMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296429 | |
Record name | 1,2,3,4-Tetrahydro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193354-16-4 | |
Record name | 1,2,3,4-Tetrahydro-6-iodoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193354-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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